molecular formula C23H21FN4O2 B11199253 2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorobenzyl)acetamide

2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B11199253
M. Wt: 404.4 g/mol
InChI Key: PJHWMWZTKHDUKN-UHFFFAOYSA-N
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Description

2-{3-ETHYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core, an ethyl group, a phenyl group, and a fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-ETHYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-{3-ETHYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., methanol, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon, platinum oxide). The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, reduction may produce reduced forms of the compound, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

2-{3-ETHYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{3-ETHYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its unique structure allows it to interact with specific molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C23H21FN4O2

Molecular Weight

404.4 g/mol

IUPAC Name

2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-[(4-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C23H21FN4O2/c1-2-27-15-26-21-19(17-6-4-3-5-7-17)13-28(22(21)23(27)30)14-20(29)25-12-16-8-10-18(24)11-9-16/h3-11,13,15H,2,12,14H2,1H3,(H,25,29)

InChI Key

PJHWMWZTKHDUKN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

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